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Compound of Interest

Compound Name: Ethyltriphenyltin

CAS No.: 5424-25-9

Cat. No.: B1607041

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
This guide serves as a comprehensive technical resource on the Nuclear Magnetic Resonance

(NMR) spectral data of ethyltriphenyltin (Ph₃SnEt). As a Senior Application Scientist, the aim

is to provide not just raw data, but a deeper understanding of the structural information that can

be gleaned from ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. This document is structured to offer

both a quick reference for experienced researchers and a detailed explanation for those less

familiar with the nuances of organotin NMR. The causality behind spectral features and the

logic of experimental design are emphasized to ensure scientific integrity and practical utility.

Introduction to Ethyltriphenyltin and the
Significance of NMR Spectroscopy
Ethyltriphenyltin, a tetraorganotin compound, possesses a tin atom bonded to three phenyl

groups and one ethyl group. Its molecular structure presents a fascinating case for NMR
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analysis, offering distinct signals for the aromatic and aliphatic moieties, and direct observation

of the metal center through ¹¹⁹Sn NMR.

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic

compounds like ethyltriphenyltin. It provides precise information about the chemical

environment of magnetically active nuclei. For ethyltriphenyltin, the key nuclei of interest are:

¹H (Proton): Reveals the arrangement of hydrogen atoms in the ethyl and phenyl groups.

¹³C (Carbon-13): Provides insights into the carbon skeleton of the molecule.

¹¹⁹Sn (Tin-119): Offers direct information about the electronic environment and coordination

number of the tin atom.[1]

The analysis of chemical shifts (δ), scalar coupling constants (J), and signal multiplicities allows

for the unambiguous assignment of each resonance and provides a detailed picture of the

molecule's connectivity and stereochemistry.

Molecular Structure and NMR-Active Nuclei
The structure of ethyltriphenyltin is fundamental to understanding its NMR spectra. The tin

atom is tetrahedrally coordinated, bonded to the α-carbon of the ethyl group and the ipso-

carbons of the three phenyl rings.

Caption: Molecular structure of ethyltriphenyltin.

¹H NMR Spectral Data
The ¹H NMR spectrum of ethyltriphenyltin is characterized by signals corresponding to the

ethyl and phenyl protons. The ethyl group protons exhibit a characteristic quartet and triplet

pattern due to spin-spin coupling, while the phenyl protons appear as complex multiplets.

Table 1: ¹H NMR Spectral Data for Ethyltriphenyltin
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Assignment
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Tin Satellites
(J(¹¹⁹Sn-¹H),
Hz)

CH₂ (Ethyl) ~1.4 Quartet (q) ³J(H-H) = 7.5 ²J(Sn-H) = 68.0

CH₃ (Ethyl) ~1.2 Triplet (t) ³J(H-H) = 7.5 ³J(Sn-H) = 58.0

Phenyl-H (ortho,

meta, para)
~7.2 - 7.6 Multiplet (m) -

Not typically

resolved

Interpretation and Causality:

Ethyl Group Resonances: The methylene (CH₂) protons are adjacent to a methyl (CH₃)

group with three equivalent protons, resulting in a quartet (n+1 = 3+1 = 4). The methyl

protons are adjacent to a methylene group with two equivalent protons, leading to a triplet

(n+1 = 2+1 = 3). The downfield shift of the CH₂ group compared to the CH₃ group is due to

the deshielding effect of the electropositive tin atom.

Phenyl Group Resonances: The protons on the three phenyl rings are chemically similar,

leading to overlapping signals in the aromatic region of the spectrum.

Tin Satellites: The coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the ethyl protons

gives rise to satellite peaks flanking the main resonances. The magnitude of the two-bond

tin-proton coupling (²J(Sn-H)) is typically larger than the three-bond coupling (³J(Sn-H)).

These coupling constants are valuable for confirming the presence of the tin-ethyl bond.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of ethyltriphenyltin.

The spectrum will show distinct signals for the ethyl carbons and the four different types of

carbons in the phenyl groups (ipso, ortho, meta, and para).

Table 2: ¹³C NMR Spectral Data for Ethyltriphenyltin

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1607041/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-nmr-spectral-data-of-ethyltriphenyltin
https://www.benchchem.com/product/b1607041/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-nmr-spectral-data-of-ethyltriphenyltin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607041?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Chemical Shift (δ, ppm)
Coupling Constant
(J(¹¹⁹Sn-¹³C), Hz)

CH₂ (Ethyl) ~10-15 ¹J(Sn-C) ≈ 330

CH₃ (Ethyl) ~15-20 ²J(Sn-C) ≈ 40

C-ipso (Phenyl) ~140-145 ¹J(Sn-C) ≈ 450-500

C-ortho (Phenyl) ~135-140 ²J(Sn-C) ≈ 45-50

C-meta (Phenyl) ~125-130 ³J(Sn-C) ≈ 60-65

C-para (Phenyl) ~128-132 ⁴J(Sn-C) ≈ 10-15

Interpretation and Causality:

Chemical Shifts: The chemical shifts of the phenyl carbons follow a predictable pattern based

on their substitution and distance from the tin atom. The ipso-carbon, directly attached to tin,

is significantly downfield.

Tin-Carbon Coupling: The magnitude of the one-bond tin-carbon coupling constant (¹J(Sn-

C)) is a sensitive indicator of the hybridization of the tin-carbon bond and the electronic

environment of the tin atom. The larger ¹J(Sn-C) for the ipso-carbon compared to the ethyl α-

carbon reflects the greater s-character in the Sn-C(phenyl) bond. The multi-bond tin-carbon

couplings provide further structural confirmation.

¹¹⁹Sn NMR Spectral Data
The ¹¹⁹Sn NMR spectrum provides a direct window into the electronic environment of the tin

nucleus. For tetraorganotin compounds like ethyltriphenyltin, the chemical shift is sensitive to

the nature of the organic groups attached.

Table 3: ¹¹⁹Sn NMR Spectral Data for Ethyltriphenyltin

Nucleus Chemical Shift (δ, ppm)

¹¹⁹Sn ~ -50 to -60
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Interpretation and Causality:

The ¹¹⁹Sn chemical shift of approximately -55 ppm is characteristic of a tetra-coordinated tin

atom in a tetraorganotin compound. The shielding of the tin nucleus is influenced by the

electron-donating or withdrawing properties of the attached groups. The combination of three

phenyl groups and one ethyl group results in the observed chemical shift. The coordination

number and the electronic environment around the tin atom are the primary factors influencing

the ¹¹⁹Sn chemical shift.[1] Any deviation from this value could indicate changes in

coordination, such as solvent interaction or the presence of impurities.

Experimental Protocol for NMR Sample Preparation
and Data Acquisition
To obtain high-quality NMR spectra of ethyltriphenyltin, a standardized and carefully executed

experimental protocol is crucial.

Materials:

Ethyltriphenyltin sample

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

5 mm NMR tubes

Pipettes

Vortex mixer

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh approximately 10-20 mg of ethyltriphenyltin for ¹H NMR and 50-100

mg for ¹³C and ¹¹⁹Sn NMR into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
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Gently vortex the vial until the sample is completely dissolved.

Transfer to NMR Tube:

Using a clean pipette, transfer the solution to a 5 mm NMR tube.

Ensure the solvent height in the tube is sufficient to be within the detection region of the

NMR probe (typically around 4-5 cm).

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra using standard acquisition parameters. For

¹¹⁹Sn, a reference compound such as tetramethyltin (Me₄Sn) is typically used (δ = 0 ppm).

Caption: Experimental workflow for NMR analysis.

Conclusion
This technical guide provides a detailed overview of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data

of ethyltriphenyltin. By understanding the principles behind chemical shifts and coupling

constants, researchers can confidently utilize NMR spectroscopy for the structural

characterization and purity assessment of this and related organotin compounds. The provided

experimental protocol serves as a reliable starting point for obtaining high-quality data. The

combination of these three NMR techniques offers a powerful and comprehensive approach to

the analysis of ethyltriphenyltin in various research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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